molecular formula C16H12N2O3 B13159463 2-oxo-N'-phenyl-2H-chromene-3-carbohydrazide

2-oxo-N'-phenyl-2H-chromene-3-carbohydrazide

Cat. No.: B13159463
M. Wt: 280.28 g/mol
InChI Key: GQJLBGXDQVEXKH-UHFFFAOYSA-N
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Description

2-oxo-N’-phenyl-2H-chromene-3-carbohydrazide is a compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N’-phenyl-2H-chromene-3-carbohydrazide typically involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. The reaction is carried out in absolute ethanol under reflux conditions for about 2 hours. The resulting precipitate is filtered, washed with ethanol, and dried .

Industrial Production Methods

While specific industrial production methods for 2-oxo-N’-phenyl-2H-chromene-3-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N’-phenyl-2H-chromene-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazide derivatives.

    Substitution: The phenyl group can be substituted with other functional groups to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

Scientific Research Applications

2-oxo-N’-phenyl-2H-chromene-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-N’-phenyl-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, it binds to the active site of the enzyme, preventing the integration of viral DNA into the host genome. This inhibition disrupts the viral replication cycle, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2H-chromene-3-carbohydrazide
  • N’-phenyl-2H-chromene-3-carbohydrazide
  • 2-oxo-N’-benzyl-2H-chromene-3-carbohydrazide

Uniqueness

2-oxo-N’-phenyl-2H-chromene-3-carbohydrazide stands out due to its unique combination of the chromene core and the phenyl hydrazide moiety. This structure imparts distinct biological activities and chemical reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

2-oxo-N'-phenylchromene-3-carbohydrazide

InChI

InChI=1S/C16H12N2O3/c19-15(18-17-12-7-2-1-3-8-12)13-10-11-6-4-5-9-14(11)21-16(13)20/h1-10,17H,(H,18,19)

InChI Key

GQJLBGXDQVEXKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

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